1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
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Description
1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H30FN3O2S and its molecular weight is 467.6. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for Neuroimaging
A significant application lies in the development of radioligands for positron emission tomography (PET) imaging. For instance, derivatives similar to the specified compound have been synthesized for the selective and high-affinity targeting of 5-HT1A receptors, demonstrating potential for in vivo quantification of these receptors in neuropsychiatric disorders (García et al., 2014).
Drug Design for Dopamine and Serotonin Transporters
Research has focused on synthesizing analogs to target the dopamine transporter (DAT) and serotonin transporter (SERT), aiming to develop therapeutic agents for conditions such as cocaine abuse. Studies have explored the role of substituents in enhancing binding affinity and selectivity toward these transporters, contributing to the design of potential therapeutic agents (Hsin et al., 2008).
Antiproliferative Activity Against Cancer Cells
Compounds with structural similarities have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including human cervical carcinoma (HeLa) cells. These studies suggest potential leads for anticancer drug synthesis, highlighting the role of specific substituents in determining cytotoxicity (Parthiban et al., 2011).
Antimicrobial and Cytotoxic Evaluation
Fluoroquinolone derivatives have been synthesized and evaluated for their antimycobacterial and cytotoxic activities, indicating potential for treating infections caused by Mycobacterium tuberculosis while being non-cytotoxic at certain concentrations (Sheu et al., 2003).
Properties
IUPAC Name |
1-ethyl-3-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylsulfanylphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN3O2S/c1-4-30-18(2)17-23(31)24(26(30)32)25(19-5-11-22(33-3)12-6-19)29-15-13-28(14-16-29)21-9-7-20(27)8-10-21/h5-12,17,25,31H,4,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDTUDPNFJSVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)SC)N3CCN(CC3)C4=CC=C(C=C4)F)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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